Cas no 2034575-24-9 (N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide)
N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-phenyl-3-pyridin-4-yloxypyrrolidine-1-carboxamide
- AKOS026701245
- 2034575-24-9
- N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide
- F6476-5583
-
- Inchi: 1S/C16H17N3O2/c20-16(18-13-4-2-1-3-5-13)19-11-8-15(12-19)21-14-6-9-17-10-7-14/h1-7,9-10,15H,8,11-12H2,(H,18,20)
- InChI Key: HULTUNLBWVMYGF-UHFFFAOYSA-N
- SMILES: O(C1C=CN=CC=1)C1CN(C(NC2C=CC=CC=2)=O)CC1
Computed Properties
- Exact Mass: 283.132076794g/mol
- Monoisotopic Mass: 283.132076794g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 338
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 54.5Ų
N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6476-5583-2μmol |
N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide |
2034575-24-9 | 90%+ | 2μl |
$85.5 | 2023-05-17 | |
| Life Chemicals | F6476-5583-5μmol |
N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide |
2034575-24-9 | 90%+ | 5μl |
$94.5 | 2023-05-17 | |
| Life Chemicals | F6476-5583-10μmol |
N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide |
2034575-24-9 | 90%+ | 10μl |
$103.5 | 2023-05-17 | |
| Life Chemicals | F6476-5583-20μmol |
N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide |
2034575-24-9 | 90%+ | 20μl |
$118.5 | 2023-05-17 | |
| Life Chemicals | F6476-5583-1mg |
N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide |
2034575-24-9 | 90%+ | 1mg |
$81.0 | 2023-05-17 | |
| Life Chemicals | F6476-5583-2mg |
N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide |
2034575-24-9 | 90%+ | 2mg |
$88.5 | 2023-05-17 | |
| Life Chemicals | F6476-5583-3mg |
N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide |
2034575-24-9 | 90%+ | 3mg |
$94.5 | 2023-05-17 | |
| Life Chemicals | F6476-5583-4mg |
N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide |
2034575-24-9 | 90%+ | 4mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F6476-5583-5mg |
N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide |
2034575-24-9 | 90%+ | 5mg |
$103.5 | 2023-05-17 | |
| Life Chemicals | F6476-5583-10mg |
N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide |
2034575-24-9 | 90%+ | 10mg |
$118.5 | 2023-05-17 |
N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide
Introduction to N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide (CAS No. 2034575-24-9)
N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its Chemical Abstracts Service (CAS) number 2034575-24-9, represents a promising candidate for further exploration due to its unique structural features and potential biological activities. The molecular structure of this compound incorporates several key functional groups, including a phenyl ring, a pyridine moiety, and a pyrrolidine core, which collectively contribute to its distinct chemical properties and reactivity.
The N-phenyl substituent in the molecule imparts a certain level of hydrophobicity, which can influence its solubility and interaction with biological targets. This feature is particularly relevant in drug design, where the balance between hydrophilic and hydrophobic properties often determines a compound's pharmacokinetic behavior. The presence of the pyridin-4-yloxy group adds another layer of complexity, introducing both aromaticity and oxygen-based interactions that can modulate binding affinity and selectivity. These structural elements make N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide a versatile scaffold for developing novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activities of this compound with greater accuracy. Studies have suggested that the combination of the phenyl and pyridine rings may enhance binding interactions with specific protein targets, making it a candidate for applications in areas such as enzyme inhibition and receptor modulation. Additionally, the pyrrolidine core is known to be a common motif in bioactive molecules, often contributing to favorable pharmacokinetic profiles.
In the context of contemporary pharmaceutical research, N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide has been explored for its potential role in addressing various therapeutic challenges. For instance, preliminary studies have indicated that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory pathways. The ability to modulate these pathways could have significant implications for the treatment of chronic inflammatory diseases, where targeted intervention is crucial. Furthermore, the structural features of this molecule suggest that it might interact with receptors involved in pain perception, making it a promising candidate for developing new analgesics.
The synthesis of N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic strategies include nucleophilic substitution reactions to introduce the pyridin-4-yloxy group and amide bond formation to integrate the carboxamide moiety. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are essential for moving from laboratory-scale research to larger-scale applications.
From a regulatory perspective, the development of new pharmaceutical compounds like N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide must adhere to stringent guidelines to ensure safety and efficacy. Preclinical studies are conducted to evaluate its pharmacological properties, including toxicity profiles, pharmacokinetics, and potential side effects. These studies provide critical data for regulatory agencies to assess whether the compound can proceed to clinical trials in humans. The rigorous testing process ensures that only compounds with demonstrated therapeutic benefits and acceptable risk profiles are approved for medical use.
The integration of machine learning and artificial intelligence into drug discovery has significantly accelerated the identification of promising candidates like N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide. These technologies allow researchers to analyze vast datasets and predict molecular properties with remarkable precision. By leveraging these tools, scientists can prioritize compounds based on their potential biological activity and optimize their structures for improved efficacy. This approach has revolutionized the drug discovery process, enabling faster identification of lead compounds that can be further developed into novel therapies.
Future directions in the study of N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide include exploring its interactions with complex biological systems and evaluating its potential in combination therapies. The compound's unique structural features make it an attractive candidate for developing drugs that target multiple disease pathways simultaneously. Such combination therapies have shown promise in treating conditions like cancer and infectious diseases, where multifaceted approaches are often necessary.
In conclusion, N-phenyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide (CAS No. 2034575-24-9) represents a significant advancement in pharmaceutical research due to its innovative structure and potential biological activities. Its synthesis involves sophisticated organic chemistry techniques, while its preclinical evaluation suggests promising applications in treating various diseases. As computational methods continue to evolve, the development of such compounds will likely accelerate, bringing new therapeutic options to patients worldwide.
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